

[4-(Aminomethyl)oxan-4-yl]methanol IUPAC name and structure

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Compound of Interest

Compound Name: **[4-(Aminomethyl)oxan-4-yl]methanol**

Cat. No.: **B1291429**

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Technical Guide: [4-(Aminomethyl)oxan-4-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **[4-(Aminomethyl)oxan-4-yl]methanol**, including its chemical identity, physical properties, and potential applications based on related structures. While this compound is available commercially as a building block for chemical synthesis, detailed experimental protocols and specific biological activity data are not extensively published.

Chemical Identity and Structure

[4-(Aminomethyl)oxan-4-yl]methanol is a substituted oxane (tetrahydropyran) derivative, featuring both an aminomethyl and a methanol group attached to the same carbon atom of the heterocyclic ring.

- IUPAC Name: **[4-(aminomethyl)oxan-4-yl]methanol**[\[1\]](#)[\[2\]](#)
- Synonyms: **[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol**[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#), **4-(Aminomethyl)tetrahydro-2H-pyran-4-methanol**[\[4\]](#)
- CAS Number: 959238-22-3[\[1\]](#)

- Molecular Formula: C7H15NO2[1][4]
- Structure:
 - SMILES:NCC1(CO)CCOCC1[1][3]
 - InChI:InChI=1S/C7H15NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6,8H2[1][6]
 - InChI Key:HVINWRIEIUOYJJ-UHFFFAOYSA-N[1][2][6]

Chemical Structure (2D Representation):

A 2D representation of the molecular structure.

Physicochemical and Safety Data

The following tables summarize the available physicochemical properties and safety information for **[4-(Aminomethyl)oxan-4-yl]methanol**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	145.20 g/mol	[2][3]
Appearance	White to off-white solid	[4]
Purity	≥95% (commercially available)	[1][2]
Form	Solid	[1][3][7]

Note: Detailed quantitative data such as melting point, boiling point, and solubility are not consistently reported in the available literature.

Table 2: Safety and Handling Information

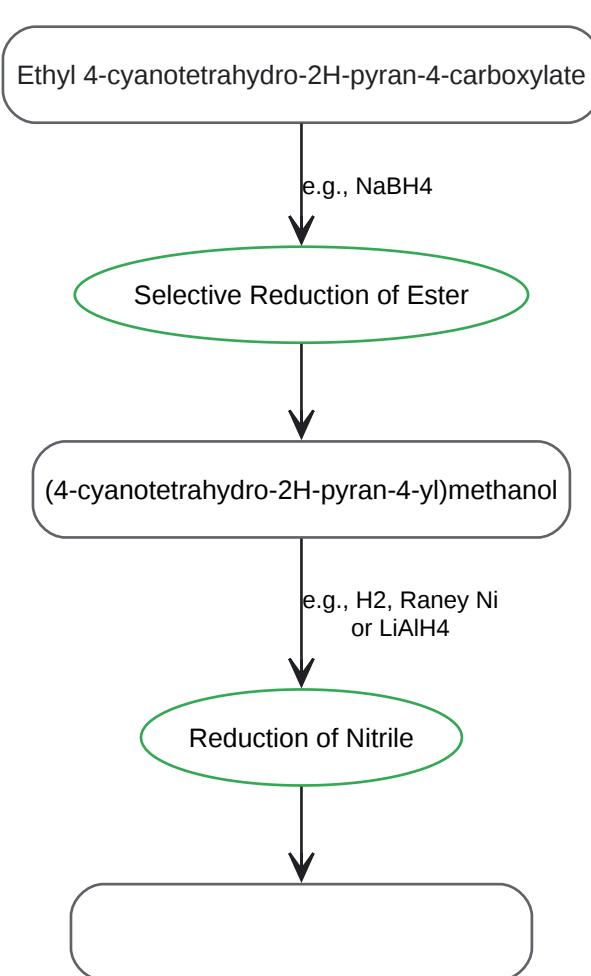
Category	Information	Source
GHS Pictogram	GHS05 (Corrosion)	[4]
Signal Word	Danger	[4]
Hazard Statements	H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation)	[4]
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P310, P332+P313, P337+P313, P362	[4]
Storage Temperature	2-8°C	[4]

Synthesis and Experimental Protocols

A specific, published experimental protocol for the synthesis of **[4-(Aminomethyl)oxan-4-yl]methanol** is not readily available. However, a plausible synthetic route can be proposed based on established methods for similar tetrahydropyran derivatives. The synthesis would likely involve the creation of a 4,4-disubstituted tetrahydropyran core.

Proposed Synthetic Pathway:

A potential approach could start from a 4-substituted tetrahydropyran, such as ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This intermediate possesses two functional groups at the C4 position that can be selectively reduced.



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A proposed synthetic workflow for **[4-(Aminomethyl)oxan-4-yl]methanol**.

Methodology Considerations:

- **Selective Ester Reduction:** The ester group of a starting material like ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate could be selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride, which typically does not reduce nitriles.
- **Nitrile Reduction:** The resulting cyanohydrin intermediate, **(4-cyanotetrahydro-2H-pyran-4-yl)methanol**, could then have its nitrile group reduced to the primary amine. This can be achieved through catalytic hydrogenation (e.g., using Raney Nickel and hydrogen gas) or with a strong hydride reagent like lithium aluminum hydride (LiAlH4).^[1]

- Purification: The final product would require purification, likely through column chromatography or recrystallization, to remove any unreacted starting materials, intermediates, or byproducts.

Note: This proposed protocol is illustrative. Researchers should develop a specific procedure based on laboratory-validated methods and safety assessments.

Applications in Research and Drug Development

While there is limited information on the direct biological activity of **[4-(Aminomethyl)oxan-4-yl]methanol**, its core structure and the related compound 4-(aminomethyl)tetrahydro-2H-pyran are of significant interest in medicinal chemistry.

- Scaffold for Drug Discovery: The tetrahydropyran ring is a common motif in bioactive compounds, often used to improve pharmacokinetic properties such as solubility and metabolic stability.
- mTOR Kinase Inhibitors: The related reagent, 4-aminomethyltetrahydropyran, has been utilized in the discovery of selective inhibitors of mTOR kinase, a key regulator of cell growth and proliferation implicated in cancer.^[5]
- PDE10A Inhibitors: This related building block is also used in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A), a target for treating schizophrenia and other neurological disorders.^[5]
- CDK9 Inhibitors: A complex derivative incorporating the 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile moiety has been identified as a highly selective and potent inhibitor of cyclin-dependent kinase 9 (CDK9), showing potential as a therapeutic agent for leukemia and other cancers.

Given these applications for structurally similar compounds, **[4-(Aminomethyl)oxan-4-yl]methanol** serves as a valuable bifunctional building block for the synthesis of novel chemical entities for screening in various drug discovery programs. The primary amine allows for amide bond formation or other nucleophilic additions, while the primary alcohol provides a site for ether or ester linkages, enabling the exploration of diverse chemical space.

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